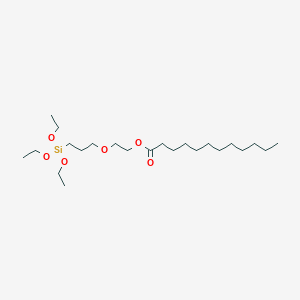
2,8-Diiododibenzothiophene
Übersicht
Beschreibung
2,8-Diiododibenzothiophene (DIDT) is a heterocyclic organic compound that has attracted significant attention in scientific research due to its unique properties. DIDT is a derivative of dibenzothiophene, which is a common component of crude oil and coal. DIDT is a highly versatile compound that has various applications in different fields, including materials science, organic chemistry, and biochemistry.
Wissenschaftliche Forschungsanwendungen
Perovskite Solar Cells
2,8-Diiododibenzothiophene has been used as an additive in the production of wide-bandgap perovskite solar cells . It helps in defect passivation and carrier management, leading to efficient and stable solar cells with high fill factors . The additive also enhances photostability and helps achieve a record fill factor of 85.7% .
Organic Semiconductors
This compound is used as a building block in the creation of organic semiconductors . Organic semiconductors have a wide range of applications, including in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Material Science
In the field of material science, 2,8-Diiododibenzothiophene is used in the synthesis of various materials . Its unique properties make it a valuable component in the development of new materials with specific characteristics.
Chemical Synthesis
2,8-Diiododibenzothiophene is used in chemical synthesis processes . Its structure and properties make it a useful reagent in the creation of complex chemical compounds.
Chromatography
In chromatography, 2,8-Diiododibenzothiophene can be used in the development of new analytical methods . Its unique properties can help improve the separation and detection of various compounds.
Catalysis
2,8-Diiododibenzothiophene can be used in catalysis, specifically in reactions involving the formation of Csp3–Csp2 bonds . The compound can act as a traceless directing group, eliminating the need for prefunctionalization at carbon .
Wirkmechanismus
Target of Action
The primary target of 2,8-Diiododibenzothiophene is the carrier mobility in wide-bandgap (WBG) Methylammonium (MA)-free based perovskite solar cells (PSCs) . The compound plays a critical role in balancing carrier transport, which is essential for efficient charge collection .
Mode of Action
2,8-Diiododibenzothiophene acts as a multifunctional additive in perovskite solar cells . It helps to overcome issues related to imbalanced carrier mobility, which can lead to non-radiative recombination loss and hinder efficient charge collection .
Biochemical Pathways
This results in enhanced photostability and improved performance of the solar cells .
Pharmacokinetics
It’s known that the compound is a solid substance at room temperature and is almost insoluble in water but soluble in organic solvents such as dichloromethane, chloroform, and ethanol .
Result of Action
The introduction of 2,8-Diiododibenzothiophene in perovskite solar cells leads to enhanced photostability and a record fill factor of 85.7% . This results in improved performance of the solar cells, with a champion power conversion efficiency (PCE) of 28% achieved in 4-terminal tandem devices .
Action Environment
The action of 2,8-Diiododibenzothiophene is influenced by environmental factors. For instance, the compound is sensitive to light and can undergo oxidation reactions at room temperature . It also decomposes and evaporates at high temperatures . Therefore, it’s recommended to store the compound in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .
Eigenschaften
IUPAC Name |
2,8-diiododibenzothiophene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6I2S/c13-7-1-3-11-9(5-7)10-6-8(14)2-4-12(10)15-11/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUMCSMONVKDUIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1I)C3=C(S2)C=CC(=C3)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6I2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,8-Diiododibenzothiophene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2(1H)-one hydrochloride](/img/structure/B6590331.png)
![Ethyl 3-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B6590345.png)




![2-chloro-N-[2-(diethylamino)-5-(diethylsulfamoyl)phenyl]acetamide](/img/structure/B6590392.png)
![N-[11-(Triethoxysilyl)undecyloxy]-1,3-disil-2-azolidine](/img/structure/B6590394.png)



